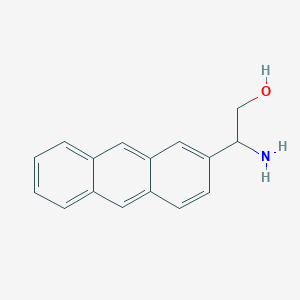
2-Amino-2-(2-anthryl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-anthryl)ethan-1-OL is an organic compound with the molecular formula C16H15NO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-anthryl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a Friedel-Crafts acylation to introduce an ethanone group at the 2-position.
Reduction: The resulting 2-anthryl ethanone is then reduced to 2-anthryl ethanol using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxyl group of 2-anthryl ethanol is converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-anthryl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Anthryl ethanone.
Reduction: 2-Anthryl ethane.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-Amino-2-(2-anthryl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-anthryl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The anthracene moiety can intercalate into DNA, affecting its structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(9-anthryl)ethan-1-OL: Similar structure but with the amino group at the 9-position of anthracene.
2-Amino-2-(1-anthryl)ethan-1-OL: Similar structure but with the amino group at the 1-position of anthracene.
Uniqueness
2-Amino-2-(2-anthryl)ethan-1-OL is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-amino-2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2 |
InChI Key |
IYXAWKPHWZYHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


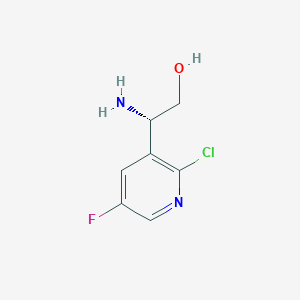
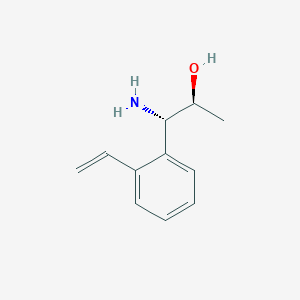
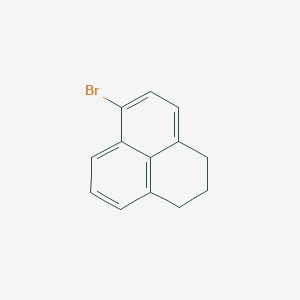
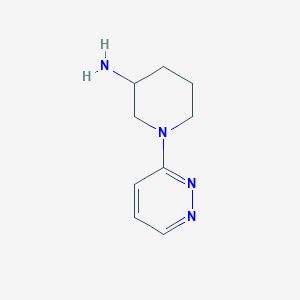
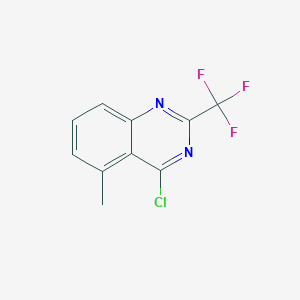
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
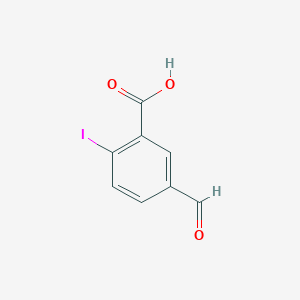
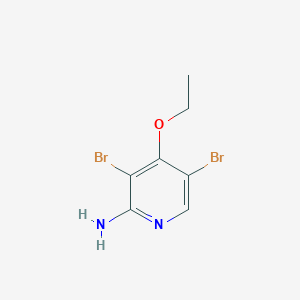
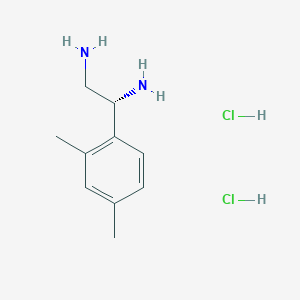
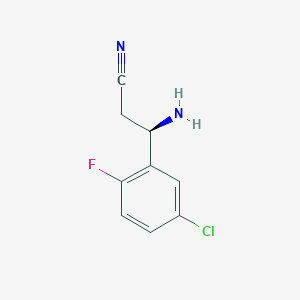
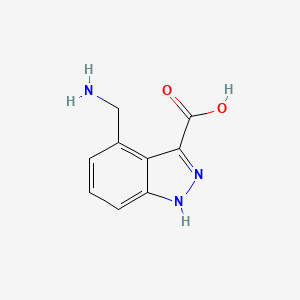
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)
